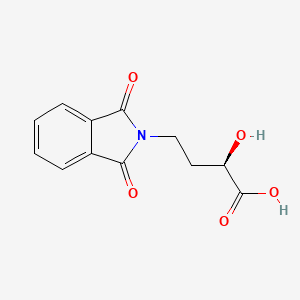

(R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid

説明

特性

分子式 |

C12H11NO5 |

|---|---|

分子量 |

249.22 g/mol |

IUPAC名 |

(2R)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoic acid |

InChI |

InChI=1S/C12H11NO5/c14-9(12(17)18)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4,9,14H,5-6H2,(H,17,18)/t9-/m1/s1 |

InChIキー |

YWDXODQRCDEZLN-SECBINFHSA-N |

異性体SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC[C@H](C(=O)O)O |

正規SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid typically involves the reaction of phthalic anhydride with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phthalimide ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .

化学反応の分析

Types of Reactions

®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The phthalimide group can be reduced to form a primary amine.

Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4-(1,3-Dioxoisoindolin-2-yl)-2-oxobutanoic acid, while reduction of the phthalimide group can produce 4-(2-amino-1,3-dioxoisoindolin-2-yl)butanoic acid .

科学的研究の応用

Synthesis of (R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid

The synthesis typically involves the reaction of phthalic anhydride with an appropriate amino acid under controlled conditions. The process leads to the formation of the isoindoline structure, which is crucial for its biological activity. The following table summarizes the critical parameters for synthesizing this compound:

| Parameter | Details |

|---|---|

| Starting Materials | Phthalic anhydride, amino acids |

| Reaction Conditions | Temperature: 423 K; Solvent: Ethanol |

| Yield | Varies based on conditions |

| Purification Method | Crystallization from ethanol-water |

Biological Activities

Preliminary studies indicate that (R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid may interact with various biological targets, particularly enzymes involved in inflammatory pathways. Its structural characteristics suggest potential as an inhibitor of protein tyrosine phosphatases (PTPs), which play a critical role in cellular signaling processes.

Case Study: Inhibition of Protein Tyrosine Phosphatases

Research has shown that compounds similar to (R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid can selectively inhibit PTPs. For instance, a study demonstrated that derivatives of this compound exhibited effective inhibition against specific PTP family members, suggesting its utility in developing therapeutic agents for diseases where PTPs are implicated, such as cancer and diabetes .

Potential Applications

The versatility of (R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid opens avenues for various applications:

- Medicinal Chemistry : Its potential as a therapeutic agent targeting inflammatory pathways.

- Biochemical Research : As a tool compound for studying enzyme interactions and signaling pathways.

- Pharmaceutical Development : In the formulation of drugs aimed at treating metabolic disorders.

生物活性

(R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid is a chiral compound notable for its unique structural features, including a dioxoisoindoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C₁₂H₁₁N₁O₅

- Molecular Weight : 249.22 g/mol

- CAS Number : 48172-10-7

The synthesis of this compound typically involves the reaction of phthalic anhydride with amino acids, which leads to the formation of the isoindoline structure followed by further functionalization to introduce the hydroxybutanoic acid group.

Research indicates that (R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid may interact with various biological targets, particularly enzymes and receptors related to inflammatory pathways. Preliminary studies suggest its potential as an inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in several pathological conditions including fibrosis and cancer .

Biological Activity Overview

The biological activity of (R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid can be summarized as follows:

Case Studies and Research Findings

-

Autotaxin Inhibition :

A study highlighted the modification of known autotaxin inhibitors leading to compounds that effectively reduced plasma LPA levels in vivo. This suggests that (R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid could similarly function as a therapeutic agent in conditions like pulmonary fibrosis . -

Molecular Docking Studies :

Computational studies using molecular docking techniques have shown that this compound can bind effectively to enzyme active sites involved in inflammatory responses. These findings warrant further kinetic assays to validate these interactions experimentally. -

Comparative Analysis with Analogues :

The compound has been compared with structurally similar compounds to assess its unique properties. For instance, while (S)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid shares a similar structure, it displays different biological activities due to its opposite chirality .

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of (R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid. Key areas include:

- In vivo Studies : To confirm efficacy and safety profiles in animal models.

- Clinical Trials : To evaluate therapeutic potential in human populations.

- Mechanistic Studies : To explore detailed pathways affected by this compound.

類似化合物との比較

Table 1: Structural Comparison of Dioxoisoindolinyl-Containing Compounds

Key Observations:

Substituent Impact on Physicochemical Properties: The methylsulfanyl group in (2R)-4-(methylsulfanyl)butanoic acid increases lipophilicity (logP ~1.8 vs. 0.9 for the hydroxybutanoic acid), enhancing membrane permeability . The ethyl ester in Ethyl 4-(2-dioxoisoindolinylethoxy)butanoate reduces polarity, making it more suitable for hydrophobic drug formulations .

Stereochemical Differences: The R- and S-enantiomers of 2-hydroxybutanoic acid derivatives exhibit divergent biological activities. For example, the S-isomer is a precursor in amikacin synthesis, while the R-isomer is used in isocoumarin derivatives .

Crystallographic and Hydrogen-Bonding Analysis

Table 2: Crystallographic Data and Hydrogen-Bonding Motifs

¹ Dihedral angle between the dioxoisoindolinyl plane and the carboxylate/methyl group.

Key Findings:

- The planar 1,3-dioxoisoindolinyl group forms consistent intramolecular C–H⋯O bonds (S(5) motifs) across analogues, stabilizing the molecular conformation .

- Intermolecular O–H⋯O bonds in the R-hydroxybutanoic acid create extended chains (R₂²(9) motifs), whereas the methyl-substituted analogue lacks these interactions, resulting in less dense crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。